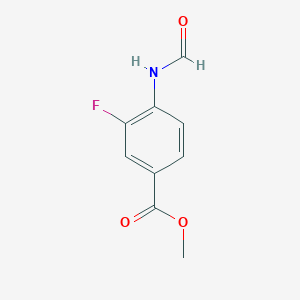

Methyl 3-fluoro-4-formamidobenzoate

Overview

Description

Methyl 3-fluoro-4-formamidobenzoate is a chemical compound with the IUPAC name methyl 3-fluoro-4-(formylamino)benzoate . It has a molecular weight of 197.17 . The compound is solid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound contains a total of 22 bonds. There are 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aliphatic secondary amide .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications

Catalyst in Organic Synthesis

Methyl 3-fluoro-4-formamidobenzoate and related compounds have been explored as catalysts in organic synthesis. For instance, a study by Yang et al. (2015) discussed fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes showing high activity in catalyzing the formylation and methylation of amines using CO2 as a C1 building block, demonstrating enhanced activity compared to non-fluorous counterparts (Yang et al., 2015).

Antifungal Activity

A study by Xu et al. (2007) highlighted the synthesis of novel S-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, originating from 6-fluoro-4-quinazolinol, which itself is prepared from reactions involving compounds like 2-amino-5-fluorobenzoic acid and formamide. These compounds exhibited significant antifungal activities, indicating potential applications in antifungal therapies (Xu et al., 2007).

Synthesis of Fluorinated Compounds

Fluorinated compounds, including those structurally related to this compound, are synthesized for various applications. Surmont et al. (2011) developed a synthetic strategy for new 3-amino-4-fluoropyrazoles, which are of interest as building blocks in medicinal chemistry. The synthesis involved monofluorination of relevant precursors and condensation with different hydrazines (Surmont et al., 2011).

Fluorescent Sensor Development

Ye et al. (2014) synthesized a compound related to this compound as a part of developing a fluorescent sensor for Al3+ detection, demonstrating its potential in bio-imaging applications. This sensor exhibited high selectivity and sensitivity towards Al3+ ions (Ye et al., 2014).

Synthesis of Hydantoin Analogues

The synthesis of hydantoin analogues of fluorinated compounds, which may have pharmaceutical implications, was explored by Abdel-Bary et al. (1995). They synthesized hydantoin nucleosides by condensation of appropriate nucleobases with fluorinated compounds (Abdel-Bary et al., 1995).

Safety and Hazards

properties

IUPAC Name |

methyl 3-fluoro-4-formamidobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO3/c1-14-9(13)6-2-3-8(11-5-12)7(10)4-6/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECHHBNGQFHWHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)NC=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717231 | |

| Record name | Methyl 3-fluoro-4-formamidobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1314936-23-6 | |

| Record name | Methyl 3-fluoro-4-formamidobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

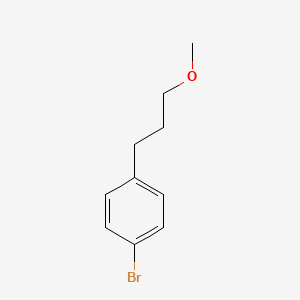

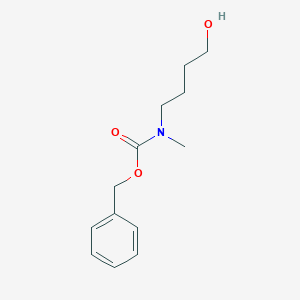

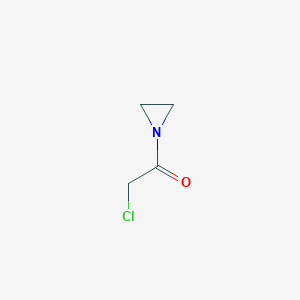

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Trifluoromethyl)pyridin-2-yl]ethanamine](/img/structure/B1395987.png)

![[1,2,3]Triazolo[1,5-a]pyridin-4-amine](/img/structure/B1395991.png)

![(1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B1395992.png)

![2-Imidazo[1,2-a]pyrimidin-2-ylbutanoic acid hydrochloride](/img/structure/B1396008.png)